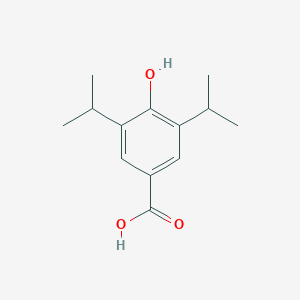

4-Hydroxy-3,5-diisopropylbenzoic Acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-hydroxy-3,5-di(propan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-7(2)10-5-9(13(15)16)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAZPCLFZZTVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30158604 | |

| Record name | 4-Hydroxy-3,5-diisopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13423-73-9 | |

| Record name | 4-Hydroxy-3,5-bis(1-methylethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13423-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3,5-diisopropylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3,5-diisopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30158604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-3,5-DIISOPROPYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79DU6CB34N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Hydroxy-3,5-diisopropylbenzoic Acid: Synthesis, Properties, and Applications in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3,5-diisopropylbenzoic acid, with the CAS number 13423-73-9 , is a substituted aromatic carboxylic acid of significant interest in the pharmaceutical industry.[1][2][3][4][5] Structurally, it is a derivative of benzoic acid, featuring two isopropyl groups at the 3 and 5 positions and a hydroxyl group at the 4 position of the benzene ring.[1][3] This specific arrangement of functional groups imparts unique chemical properties that make it a crucial intermediate in the synthesis of various high-value compounds, most notably the widely used intravenous anesthetic agent, propofol (2,6-diisopropylphenol).[2][3] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on its role in drug development and the importance of purity in its production.

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, reactivity, and analytical profiling. It typically presents as a white to off-white crystalline solid.[1][6]

| Property | Value | Source |

| CAS Number | 13423-73-9 | [1][2][3][4][5] |

| Molecular Formula | C13H18O3 | [1][2][3][5] |

| Molecular Weight | 222.28 g/mol | [1][2][3][4][5] |

| Appearance | White to off-white powder/crystalline solid | [1][6] |

| Melting Point | 146 °C | [7] |

| Boiling Point | 343.5 ± 42.0 °C at 760 mmHg | [1][8] |

| Density | 1.108 ± 0.06 g/cm³ | [1][7][8] |

| Solubility | Soluble in organic solvents like DMSO, Ethyl Acetate, and Methanol; limited solubility in water. | [1][7] |

| pKa | 4.65 ± 0.10 (Predicted) | [7] |

Synthesis of this compound

The primary synthetic route to this compound involves the Friedel-Crafts alkylation of p-hydroxybenzoic acid with an isopropylating agent, such as isopropanol, in the presence of an acid catalyst.[1][2] This method is advantageous as the carboxylic acid group at the para position effectively directs the bulky isopropyl groups to the ortho positions (3 and 5), thus preventing the formation of undesired isomers.[3]

A general workflow for the synthesis is depicted below:

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol:

The following protocol is a representative example of the synthesis of this compound:

-

Reaction Setup: In a suitable reaction vessel, combine p-hydroxybenzoic acid and isopropanol. A solid acid catalyst is then introduced to the mixture.[9]

-

Alkylation Reaction: The reaction mixture is heated to a temperature range of 40-60 °C with continuous stirring.[9] The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the concentration of the starting material, p-hydroxybenzoic acid, is below a specified threshold (e.g., <5%).[1][9]

-

Isolation and Purification: Upon completion, the solid acid catalyst is removed by filtration. The filtrate is then cooled to induce crystallization of the product. The resulting crystals are collected by filtration and dried to yield this compound.[9] Further purification can be achieved by recrystallization from an appropriate solvent.

Applications in Drug Development

The predominant application of this compound is as a key intermediate in the synthesis of propofol.[2][3] Propofol is a short-acting, intravenously administered hypnotic/amnestic agent used for the induction and maintenance of general anesthesia, sedation for mechanically ventilated adults, and procedural sedation.

The Pathway to Propofol:

The conversion of this compound to propofol is achieved through a decarboxylation reaction, which involves the removal of the carboxyl group as carbon dioxide.[1][3] This transformation is a critical step in the manufacturing of high-purity propofol.[3]

Caption: Decarboxylation of this compound to Propofol.

The purity of the starting material, this compound, is paramount as impurities can be carried over to the final propofol product, potentially affecting its safety and efficacy.[10] Common impurities that can arise during the synthesis of this compound include mono-alkylated byproducts and ether impurities.[10]

Mechanism of Action and Biological Relevance

While this compound itself is not typically used as a therapeutic agent, its antioxidant properties are of scientific interest.[1][6] The phenolic hydroxyl group can act as a free radical scavenger. However, its primary biological relevance is intrinsically linked to its role as a precursor to propofol.

Propofol's mechanism of action is primarily through the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.[2] This leads to a general depression of the central nervous system, resulting in sedation and anesthesia.

Quality Control and Analytical Methods

Ensuring the purity of this compound is a critical aspect of its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is a key analytical technique for this purpose.

General HPLC Workflow for Purity Analysis:

Caption: General workflow for HPLC analysis of this compound.

Conclusion

This compound is a pivotal molecule in the synthesis of the essential anesthetic drug, propofol. Its well-defined synthesis and the critical need for high purity underscore its importance in the pharmaceutical industry. A thorough understanding of its physicochemical properties, synthetic pathways, and analytical characterization is essential for researchers, scientists, and drug development professionals working in this field. The continued optimization of its synthesis and purification processes will remain a key area of focus to ensure the quality and safety of propofol and other potential derivatives.

References

- National Center for Biotechnology Information. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions.

- PubChem. (n.d.). This compound.

- PrepChem.com. (n.d.). Synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid.

- Chemsrc. (2025). 3,5-Diisopropyl-4-Hydroxybenzoic Acid | CAS#:13423-73-9.

- PharmaCompass.com. (n.d.). This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- Natural Micron Pharm Tech. (n.d.). 3,5-Diisopropyl-4-Hydroxybenzoic Acid.

- Google Patents. (2013). Process for preparing extra pure 2,6-diisopropyl phenol.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.

Sources

- 1. Buy this compound (EVT-299250) | 13423-73-9 [evitachem.com]

- 2. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C13H18O3 | CID 25972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. 3,5-Diisopropyl-4-Hydroxybenzoic Acid - Natural Micron Pharm Tech [nmpharmtech.com]

- 7. 3,5-Diisopropyl-4-hydroxybenzoic acid | 13423-73-9 [chemicalbook.com]

- 8. 3,5-Diisopropyl-4-Hydroxybenzoic Acid | CAS#:13423-73-9 | Chemsrc [chemsrc.com]

- 9. 3,5-Diisopropyl-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

physicochemical properties of 4-Hydroxy-3,5-diisopropylbenzoic Acid

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-3,5-diisopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties, spectroscopic profile, synthesis, and reactivity of this compound (CAS No. 13423-73-9). As a critical intermediate in the synthesis of the widely used anesthetic agent propofol, a thorough understanding of this molecule is paramount for process optimization, quality control, and further research applications.[1][2] This document synthesizes data from established chemical literature and databases to offer field-proven insights into its molecular structure, properties, and handling, serving as an essential resource for professionals in chemical synthesis and pharmaceutical development.

Introduction: A Molecule of Pharmaceutical Significance

This compound is a substituted aromatic carboxylic acid distinguished by two bulky isopropyl groups flanking a phenolic hydroxyl group.[1] This specific substitution pattern is not a random occurrence; it is a deliberate structural design that dictates the molecule's utility. Its primary and most notable role is serving as a key precursor in several manufacturing pathways for 2,6-diisopropylphenol, known globally as Propofol, an essential short-acting intravenous anesthetic.[2][3]

The synthesis of high-purity propofol necessitates precise control over impurities. Utilizing this compound as an intermediate offers a strategic advantage by preventing the formation of undesirable alkylation byproducts.[1][3] The subsequent decarboxylation step is a clean and efficient transformation to the final active pharmaceutical ingredient.[1][2] Beyond this principal application, its antioxidant properties and the potential for its derivatives in materials science, such as polymer stabilization, make it a compound of broader scientific interest.[1][4][5] This guide delves into the core scientific attributes that underpin these applications.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's identity is the foundation of all further scientific inquiry.

Diagram 1: Chemical Structure of this compound

Caption: 2D representation of the this compound molecule.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 13423-73-9 | [1][4][6] |

| Molecular Formula | C₁₃H₁₈O₃ | [4][7][8] |

| IUPAC Name | 4-hydroxy-3,5-di(propan-2-yl)benzoic acid | [4] |

| Synonyms | 3,5-Diisopropyl-4-hydroxybenzoic acid; Propofol 4-Carboxylic Acid; Propofol Impurity N | [5][8][9] |

| SMILES | CC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)O | [4][6] |

| InChI Key | WYAZPCLFZZTVSP-UHFFFAOYSA-N | [1][4] |

Core Physicochemical Properties

The physical and chemical properties of a compound govern its behavior in solution and in the solid state, impacting everything from reaction kinetics to formulation and bioavailability.

Table 2: Summary of Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 222.28 g/mol | [1][4][8] |

| Appearance | White to off-white crystalline solid | [4][10] |

| Melting Point | 146 °C | [9] |

| Boiling Point | 343.5 ± 42.0 °C (at 760 mmHg, Predicted) | [4][9][11] |

| Density | 1.108 ± 0.06 g/cm³ (Predicted) | [9][11] |

| pKa | 4.65 ± 0.10 (Predicted) | [5][9][12] |

| LogP (Octanol/Water) | ~3.3 | [8][11][13] |

| Solubility | Limited in water; Soluble in organic solvents such as DMSO, slightly soluble in methanol and ethyl acetate. | [4][9][12] |

| Vapor Pressure | 2.69 x 10⁻⁵ mmHg at 25°C | [5][11] |

| Hydrogen Bond Donors | 2 | [4][5][13] |

| Hydrogen Bond Acceptors | 3 | [4][5][13] |

| Rotatable Bonds | 3 | [4][5][13] |

The molecule's low water solubility and LogP value greater than 3 indicate significant lipophilicity, driven by the two isopropyl groups and the aromatic ring.[8][11][13] The presence of both a carboxylic acid and a phenolic hydroxyl group allows for hydrogen bonding, which is a critical factor in its crystal lattice structure and melting point.[1]

Spectroscopic Profile and Structural Elucidation

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. The integration of data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offers an unambiguous confirmation of the identity and purity of this compound.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental for identifying the key functional groups present. The spectrum is characterized by several key absorption bands:

-

O-H Stretch (Carboxylic Acid & Phenol): A very broad and prominent absorption band is observed in the 2500-3300 cm⁻¹ region. This is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer, which is further broadened by the contribution from the phenolic O-H group.[1]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band typically appears around 1680-1710 cm⁻¹, confirming the presence of the carbonyl group of the carboxylic acid.[1]

-

C-H Stretch (Aliphatic/Aromatic): Aliphatic C-H stretching from the isopropyl groups is visible just below 3000 cm⁻¹, while aromatic C-H stretching is found just above 3000 cm⁻¹.[1]

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic ring.[1]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation analysis.

-

Molecular Ion Peak (M⁺): The molecular formula C₁₃H₁₈O₃ corresponds to a monoisotopic mass of 222.1256 Da.[1][8] High-resolution mass spectrometry (HRMS) can verify this elemental composition with high precision.[1]

-

Protonated Molecule [M+H]⁺: In chemical ionization (CI) or electrospray ionization (ESI) techniques, a prominent peak at m/z 223 is often observed, corresponding to the protonated molecule.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed map of the carbon-hydrogen framework. Based on the molecular structure, the following signals are predicted:

¹H NMR Spectrum (Predicted):

-

Ar-H (Aromatic Protons): A singlet around 7.5-7.8 ppm, integrating to 2H. The chemical equivalence of the two protons on the benzene ring (at positions 2 and 6) results in a single signal.

-

-CH(CH₃)₂ (Isopropyl Methine): A septet around 3.0-3.3 ppm, integrating to 2H. This signal is split into seven lines by the six equivalent methyl protons.

-

-CH(CH₃)₂ (Isopropyl Methyl): A doublet around 1.2-1.4 ppm, integrating to 12H. This large signal corresponds to the four equivalent methyl groups, split into a doublet by the single methine proton.

-

-OH (Phenolic & Carboxylic): Two broad, exchangeable singlets at variable chemical shifts, typically downfield (>9 ppm for carboxylic acid, 4-7 ppm for phenolic, highly solvent-dependent).

¹³C NMR Spectrum (Predicted):

-

-COOH (Carboxyl Carbon): A quaternary carbon signal in the 170-175 ppm range.

-

Ar-C (Aromatic Carbons): Signals between 115-160 ppm. This includes four quaternary carbons (C1, C3, C4, C5) and two CH carbons (C2, C6).

-

-CH(CH₃)₂ (Isopropyl Methine): A signal around 30-35 ppm.

-

-CH(CH₃)₂ (Isopropyl Methyl): A signal around 20-25 ppm.

Synthesis, Reactivity, and Experimental Protocols

The compound's utility is defined by the chemical transformations it can undergo. Its synthesis and subsequent reactions are central to its role in pharmaceutical manufacturing.

Primary Synthesis: Friedel-Crafts Alkylation

The most common industrial synthesis involves the direct di-isopropylation of p-hydroxybenzoic acid.[2][4] This electrophilic substitution reaction leverages a strong acid catalyst to add two isopropyl groups to the activated aromatic ring.

Diagram 2: Synthesis via Friedel-Crafts Alkylation

Caption: Workflow for the synthesis of the target compound from p-hydroxybenzoic acid.

Protocol 1: Synthesis via Friedel-Crafts Alkylation [4][15]

-

Objective: To synthesize this compound from p-hydroxybenzoic acid.

-

Materials: p-Hydroxybenzoic acid, isopropanol, solid acid catalyst (e.g., concentrated sulfuric acid).

-

Procedure:

-

In a suitable reaction vessel, charge p-hydroxybenzoic acid and an excess of isopropanol.

-

With stirring, slowly add the acid catalyst while maintaining the temperature.

-

Heat the reaction mixture to a temperature between 60-65°C.[3]

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the consumption of p-hydroxybenzoic acid is greater than 95%.[4][15]

-

Upon completion, cool the reaction mixture to 5-10°C to induce crystallization of the product.[15]

-

Filter the resulting solid, wash with a suitable solvent to remove impurities, and dry under vacuum at 50-60°C.[15]

-

-

Causality: Using p-hydroxybenzoic acid as the starting material protects the para position, directing the bulky isopropyl groups to the ortho positions (3 and 5) relative to the hydroxyl group. The solid acid catalyst protonates isopropanol to generate the isopropyl carbocation, the active electrophile in the reaction. HPLC monitoring is critical for determining the reaction endpoint and maximizing yield while minimizing byproduct formation.[4]

Key Reactivity: Decarboxylation to Propofol

The most significant reaction of this molecule is its thermal or catalytically-induced decarboxylation, which removes the carboxylic acid group as carbon dioxide to yield 2,6-diisopropylphenol (Propofol).[1][2]

Diagram 3: Decarboxylation Pathway

Caption: The key decarboxylation reaction yielding propofol and carbon dioxide.

This transformation is a pivotal step in pharmaceutical production, highlighting the compound's role as a purpose-built intermediate.[2] The reaction is typically carried out at high temperatures in a high-boiling solvent with a base catalyst.[2][3]

Applications in Research and Drug Development

While its primary role is industrial, this compound serves several functions in a research context:

-

Pharmaceutical Intermediate: It is the principal precursor for certain high-purity synthesis routes of Propofol.[10][16]

-

Reference Standard: It is used as a reference standard (Propofol Impurity N) for impurity profiling in the quality control of Propofol drug products.[9]

-

Chemical Building Block: Its functional groups (hydroxyl, carboxylic acid) and substituted aromatic ring make it a versatile starting material for the synthesis of more complex molecules and novel chemical entities.[10]

-

Antioxidant Research: As a sterically hindered phenol, it and its derivatives are investigated for their antioxidant properties.[5]

Safety and Handling

Proper handling is essential to ensure laboratory safety. Based on available safety data sheets, this compound is classified as an irritant.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[17][18]

-

Precautionary Measures:

-

Avoid breathing dust. Use only in a well-ventilated area or with appropriate respiratory protection.[18]

-

Wear protective gloves, safety glasses with side-shields, and a lab coat.[17]

-

Wash skin thoroughly after handling.[18]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[17]

-

-

Toxicity: Acute toxicity data is limited. An intraperitoneal LD50 in mice has been reported as 650 mg/kg.[11] The chemical and toxicological properties have not been thoroughly investigated, and it should be handled with care in accordance with good industrial hygiene and safety practices.[18]

Conclusion

This compound is more than a simple organic molecule; it is a testament to rational chemical design for a specific, high-value application. Its physicochemical properties—from its solubility profile to its characteristic spectroscopic signals—are all directly relevant to its synthesis, purification, and ultimate conversion to the anesthetic propofol. For the researchers, scientists, and drug development professionals who work with this compound, a deep, integrated understanding of these technical details is not merely academic—it is fundamental to achieving the purity, efficiency, and safety required in the pharmaceutical industry.

References

- EvitaChem. (n.d.). Buy this compound (EVT-299250).

- Benchchem. (n.d.). This compound | 13423-73-9.

- AChemBlock. (n.d.). This compound 95% | CAS: 13423-73-9.

- Dhanvi EGLS. (n.d.). 4- Hydroxy-3,5-Diisopropyl Benzoic Acid. IndiaMART.

- BLD Pharm. (n.d.). 13423-73-9|this compound.

- PubChem. (n.d.). This compound | C13H18O3 | CID 25972. National Center for Biotechnology Information.

- da Silva, A. C. A., et al. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. National Institutes of Health (NIH).

- Chemsrc. (2025). 3,5-Diisopropyl-4-Hydroxybenzoic Acid | CAS#:13423-73-9.

- PrepChem.com. (n.d.). Synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound.

- ChemicalBook. (n.d.). 3,5-Diisopropyl-4-hydroxybenzoic acid synthesis.

- Guidechem. (n.d.). 3,5-Diisopropyl-4-hydroxybenzoic acid 13423-73-9 wiki.

- PharmaCompass.com. (n.d.). 4-hydroxy-3,5-di(propan-2-yl)benzoic acid.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- PharmaCompass.com. (n.d.). This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- Natural Micron Pharm Tech. (n.d.). 3,5-Diisopropyl-4-Hydroxybenzoic Acid.

- Google Patents. (2010). US 2013/0072573 A1 - Process for preparing extra pure 2,6-diisopropyl phenol.

- ChemicalBook. (n.d.). 3,5-Diisopropyl-4-hydroxybenzoic acid CAS#: 13423-73-9.

- ChemicalBook. (2025). 3,5-Diisopropyl-4-hydroxybenzoic acid | 13423-73-9.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Buy this compound (EVT-299250) | 13423-73-9 [evitachem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound 95% | CAS: 13423-73-9 | AChemBlock [achemblock.com]

- 7. m.indiamart.com [m.indiamart.com]

- 8. This compound | C13H18O3 | CID 25972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,5-Diisopropyl-4-hydroxybenzoic acid | 13423-73-9 [chemicalbook.com]

- 10. 3,5-Diisopropyl-4-Hydroxybenzoic Acid - Natural Micron Pharm Tech [nmpharmtech.com]

- 11. 3,5-Diisopropyl-4-Hydroxybenzoic Acid | CAS#:13423-73-9 | Chemsrc [chemsrc.com]

- 12. 3,5-Diisopropyl-4-hydroxybenzoic acid CAS#: 13423-73-9 [m.chemicalbook.com]

- 13. 4-hydroxy-3,5-di(propan-2-yl)benzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 14. prepchem.com [prepchem.com]

- 15. 3,5-Diisopropyl-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 16. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 17. aksci.com [aksci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

4-Hydroxy-3,5-diisopropylbenzoic Acid molecular weight and formula

An In-Depth Technical Guide to 4-Hydroxy-3,5-diisopropylbenzoic Acid

Introduction

This compound is a substituted aromatic organic compound of significant interest in the pharmaceutical and chemical industries.[1] Classified as both a phenol and a carboxylic acid, its unique structure, featuring bulky isopropyl groups flanking a hydroxyl group, dictates its chemical reactivity and utility.[2] This compound is most notably recognized as a critical precursor in the synthesis of 2,6-diisopropylphenol, widely known as Propofol, a powerful intravenous anesthetic agent.[2][3] Its role as a synthetic intermediate allows for a controlled manufacturing process that minimizes the formation of undesirable isomers, making it a cornerstone in the production of high-purity active pharmaceutical ingredients (APIs).[2][4] Beyond its role in anesthetic production, it serves as an intermediate in the synthesis of agrochemicals and dyestuffs and is explored in research for its antioxidant properties.[1][5] This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and applications for researchers and drug development professionals.

Physicochemical Properties and Characterization

The physical and chemical identity of this compound is well-defined, providing a foundation for its application and analysis. It typically presents as a white to off-white crystalline solid or powder.[1][5]

Key Properties Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₈O₃ | [1][5][6][7][8] |

| Molecular Weight | 222.28 g/mol | [2][5][6][7][8] |

| Monoisotopic Mass | 222.1256 Da | [2][5] |

| IUPAC Name | 4-hydroxy-3,5-di(propan-2-yl)benzoic acid | [5][6][8] |

| CAS Number | 13423-73-9 | [5][6][7] |

| Appearance | White to off-white powder/crystalline solid | [1][5] |

| Boiling Point | 343.5 ± 42.0 °C at 760 mmHg | [5][9] |

| Density | 1.1 ± 0.1 g/cm³ | [5][9] |

| Flash Point | 175.7 ± 24.4 °C | [5][9] |

| Solubility | Soluble in organic solvents; limited in water | [5] |

Molecular Structure and Spectroscopic Profile

The structure of this compound consists of a central benzene ring substituted with a carboxylic acid group, a hydroxyl group at the para-position (position 4), and two isopropyl groups at the ortho-positions relative to the hydroxyl group (positions 3 and 5).[2] This arrangement, particularly the bulky isopropyl groups, creates significant steric hindrance, which influences the molecule's reactivity, for instance, by protecting the hydroxyl group.

Spectroscopic analysis is fundamental to confirming the identity and purity of the compound: [2]

-

Mass Spectrometry (MS): In mass spectrometry, the compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can precisely confirm the elemental composition (C₁₃H₁₈O₃).[2] Common fragmentation patterns for aromatic carboxylic acids include the loss of a hydroxyl radical (•OH) or the entire carboxyl group (•COOH).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum would be expected to show distinct signals for the aromatic protons (singlet), the methine proton of the isopropyl groups (septet), the methyl protons of the isopropyl groups (doublet), and the acidic protons of the hydroxyl and carboxylic acid groups (broad singlets, exchangeable with D₂O).

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the carboxyl carbon, the aromatic carbons (including those bearing the substituents), and the methine and methyl carbons of the isopropyl groups.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A broad absorption band is expected for the O-H stretch of the hydrogen-bonded carboxylic acid, typically around 2500-3300 cm⁻¹. A sharp, strong peak for the carbonyl (C=O) stretch of the carboxylic acid will appear around 1700 cm⁻¹. Additionally, a distinct O-H stretch for the phenolic hydroxyl group will be visible around 3200-3600 cm⁻¹.

Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved through the Friedel-Crafts alkylation of p-hydroxybenzoic acid.[5] This method is favored because starting with the carboxylated ring directs the alkylation to the positions ortho to the activating hydroxyl group and prevents undesired substitution at the para position, which is already blocked.[2][4]

Synthetic Workflow: Friedel-Crafts Alkylation

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol (Friedel-Crafts Alkylation)

This protocol is a representative methodology based on common industrial practices.[4][10]

-

Charging the Reactor: In a suitable reactor, charge p-hydroxybenzoic acid, isopropanol (acting as both solvent and alkylating agent), and a solid acid catalyst (e.g., sulfuric acid).[10]

-

Reaction Execution: Heat the stirred mixture to a temperature between 60-65°C.[4] The reaction can also be facilitated by alternative energy sources like ultrasound to enhance reaction rates.

-

Monitoring: Track the reaction's progress using HPLC. The reaction is considered complete when the concentration of the starting material, p-hydroxybenzoic acid, drops below a set threshold (e.g., <5%).[10]

-

Catalyst Removal: Once complete, cool the reaction mixture and remove the solid acid catalyst by filtration. The catalyst can often be recovered and reused.[10]

-

Crystallization: Cool the filtrate to approximately 5-10°C and hold for 6-10 hours to induce crystallization of the product.[10]

-

Isolation and Drying: Isolate the crystalline product by filtration. Wash the crystals with an appropriate solvent mixture to remove residual impurities.

-

Drying: Dry the final product under vacuum at 50-60°C for approximately 6 hours to yield this compound with high purity.[10]

Key Chemical Reaction: Decarboxylation to Propofol

The most significant application of this compound is its conversion to Propofol through decarboxylation.[2] This reaction involves the removal of the carboxylic acid group as carbon dioxide, a critical transformation in pharmaceutical manufacturing.[2][3]

Caption: Decarboxylation of the title compound to produce Propofol.

Experimental Protocol (Decarboxylation)

This protocol is adapted from continuous-flow synthesis studies, which offer enhanced control and efficiency.[3]

-

Solution Preparation: Prepare a solution of this compound in a high-boiling solvent such as N,N-Dimethylformamide (DMF).

-

Addition of Base: Add a suitable base, such as n-butylamine, to the solution. The base acts as a catalyst for the decarboxylation.[3]

-

Flow Reaction: Pump the reaction mixture through a heated continuous flow reactor (e.g., a stainless-steel coil reactor). The temperature is typically elevated to drive the reaction.

-

Workup: The output from the reactor is subjected to an extractive workup to separate the product from the solvent and base.

-

Purification: The crude product is purified, often by filtration over silica gel, to yield high-purity 2,6-diisopropylphenol (Propofol).[3]

Purity, Impurities, and Quality Control

For pharmaceutical applications, especially in the synthesis of an API like Propofol, controlling impurities is paramount. The synthesis of this compound can generate several process-related impurities.[4]

Common Impurities:

-

Mono-alkylated Impurity: 4-hydroxy-3-(propan-2-yl)benzoic acid.

-

Ether Impurity: 3,5-di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid.

-

Dimer Impurity: 4,4'-oxydibenzoic acid.

Purification steps, such as washing with specific solvent mixtures and controlled crystallization, are designed to remove these contaminants to ensure the intermediate is substantially pure before the final decarboxylation step.[4]

Analytical QC Workflow (HPLC)

Caption: Typical HPLC workflow for purity analysis of the title compound.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and quantifying impurities.[10]

Typical HPLC Method:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile) and an aqueous buffer.

-

Detection: UV detection at the wavelength of maximum absorbance for the compound.

-

Quantification: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safety and Handling

This compound is classified as a hazardous substance requiring careful handling.

-

GHS Classification: It is categorized as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[11][12][13] Work should be conducted in a well-ventilated area or a chemical fume hood.[12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition.[11]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[11][14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]

-

Ingestion: Do not induce vomiting. Clean mouth with water and seek medical attention.[13][14]

-

Conclusion

This compound is a specialty chemical whose value is intrinsically linked to its role as a high-purity intermediate. Its synthesis via Friedel-Crafts alkylation of p-hydroxybenzoic acid represents a controlled and efficient pathway that is crucial for the pharmaceutical industry. The subsequent decarboxylation to Propofol underscores its importance in modern medicine. A thorough understanding of its synthesis, reaction mechanisms, and analytical control is essential for any scientist or researcher working in drug development and fine chemical manufacturing.

References

- EvitaChem. (n.d.). Buy this compound (EVT-299250).

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Dhanvi EGLS. (n.d.). 4- Hydroxy-3,5-Diisopropyl Benzoic Acid. IndiaMART.

- PharmaCompass. (n.d.). This compound.

- Natural Micron Pharm Tech. (n.d.). 3,5-Diisopropyl-4-Hydroxybenzoic Acid.

- Tambara, J. P., et al. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. National Institutes of Health.

- PrepChem.com. (n.d.). Synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid.

- Chemsrc. (2025). 3,5-Diisopropyl-4-Hydroxybenzoic Acid.

- Google Patents. (2010). Process for preparing extra pure 2,6-diisopropyl phenol.

Sources

- 1. 3,5-Diisopropyl-4-Hydroxybenzoic Acid - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. benchchem.com [benchchem.com]

- 3. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Buy this compound (EVT-299250) | 13423-73-9 [evitachem.com]

- 6. This compound | C13H18O3 | CID 25972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. indiamart.com [indiamart.com]

- 8. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. 3,5-Diisopropyl-4-Hydroxybenzoic Acid | CAS#:13423-73-9 | Chemsrc [chemsrc.com]

- 10. 3,5-Diisopropyl-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. aksci.com [aksci.com]

- 12. pfaltzandbauer.com [pfaltzandbauer.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 4-Hydroxy-3,5-diisopropylbenzoic Acid in Organic Solvents

Introduction

4-Hydroxy-3,5-diisopropylbenzoic acid is a key organic compound with applications in pharmaceutical development and chemical synthesis.[1][2] Its utility is often linked to its antioxidant properties and its role as a precursor in the synthesis of bioactive molecules, including its notable transformation via decarboxylation to the anesthetic agent propofol.[3][4] A thorough understanding of its solubility in various organic solvents is paramount for researchers, scientists, and drug development professionals to ensure efficient process design, formulation development, and purification strategies.[5][]

This guide provides a comprehensive overview of the solubility characteristics of this compound. It delves into the theoretical principles governing its solubility, presents available solubility data, and offers a detailed, field-proven protocol for its experimental determination.

Physicochemical Properties and Their Impact on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. This compound is a white to off-white crystalline solid with a molecular weight of 222.28 g/mol and the molecular formula C13H18O3.[1][2][3][4][7][8]

The key structural features influencing its solubility are:

-

Aromatic Ring: The central benzene ring provides a nonpolar, hydrophobic character.

-

Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor, contributing to solubility in polar solvents.[3]

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is also polar and can participate in hydrogen bonding.[3]

-

Two Isopropyl Groups (-CH(CH3)2): These bulky, nonpolar alkyl groups significantly increase the lipophilicity of the molecule, enhancing its solubility in nonpolar organic solvents.[1]

The interplay between the polar carboxylic acid and hydroxyl groups and the nonpolar isopropyl groups and benzene ring results in a molecule with moderate overall polarity. This amphiphilic nature suggests that its solubility will be significant across a range of organic solvents with varying polarities. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities tend to be mutually soluble.[9]

Solubility Profile of this compound

While specific quantitative solubility data for this compound across a wide spectrum of organic solvents is not extensively published in readily available literature, its structural characteristics allow for a qualitative and semi-quantitative assessment. It is generally reported to be soluble in organic solvents and has limited solubility in water.[1]

Table 1: Estimated Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Polar Protic Solvents | |||

| Methanol | 5.1 | High | The hydroxyl group of methanol can effectively hydrogen bond with the carboxylic acid and hydroxyl groups of the solute. |

| Ethanol | 4.3 | High | Similar to methanol, ethanol is a good hydrogen bonding solvent. |

| Isopropanol | 3.9 | High | The structural similarity to the isopropyl groups on the solute may enhance solubility. |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | A highly polar aprotic solvent capable of accepting hydrogen bonds and disrupting the crystal lattice of the solute. |

| Acetone | 5.1 | High | The carbonyl group can act as a hydrogen bond acceptor. |

| Acetonitrile | 5.8 | Moderate | Less polar than DMSO and acetone, but still capable of dissolving the compound. |

| Nonpolar Solvents | |||

| Toluene | 2.4 | Moderate to High | The aromatic ring of toluene can interact favorably with the benzene ring of the solute. |

| Dichloromethane | 3.1 | Moderate | A versatile solvent with a moderate dipole moment. |

| Hexane | 0.1 | Low | The significant difference in polarity limits solubility. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a robust method for the experimental determination of the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

I. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Spatula

-

Glass vials with screw caps

-

Constant temperature bath or shaker incubator

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

II. Experimental Workflow

The experimental workflow for determining the solubility of this compound is depicted in the following diagram:

Caption: Experimental workflow for solubility determination.

III. Detailed Procedural Steps

-

Preparation of the Slurry:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a glass vial.

-

Pipette a known volume of the selected organic solvent into the vial.

-

-

Equilibration:

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined time (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to conduct preliminary experiments to determine the optimal equilibration time.[10]

-

-

Phase Separation:

-

Remove the vial from the shaker and centrifuge at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a syringe, being cautious not to disturb the solid pellet.

-

Filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any remaining particulate matter.

-

-

Quantification:

-

Prepare a series of accurate dilutions of the filtered supernatant using the same solvent.

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV. A suitable detection wavelength would be around 230 nm or 280 nm.[3] Alternatively, UV-Vis spectrophotometry can be used if the compound has a distinct chromophore and there are no interfering substances.

-

Construct a standard curve using known concentrations of this compound in the same solvent.

-

Determine the concentration of the saturated solution from the standard curve and the dilution factor.

-

IV. Causality and Self-Validation

-

Use of Excess Solid: Starting with an excess of the solid ensures that the solution becomes saturated, which is the definition of solubility at a given temperature.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.

-

Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. Inadequate equilibration will lead to an underestimation of solubility.

-

Centrifugation and Filtration: These steps are critical for removing all undissolved solid particles, which would otherwise lead to an overestimation of the solubility.

-

Validated Analytical Method: The use of a validated and sensitive analytical method like HPLC ensures accurate and precise quantification of the dissolved solute.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent with a polarity that matches that of the solute will generally be a better solvent.

-

pH (in protic or aqueous-organic mixtures): The carboxylic acid group has a pKa value that will influence its ionization state. In a deprotonated (anionic) state, its solubility in polar solvents will increase significantly.

-

Presence of Other Solutes: The presence of other compounds in the solvent can affect the solubility through various interactions.

Logical Relationships in Solubility

The relationship between the molecular structure of this compound and its solubility in different types of solvents can be visualized as follows:

Caption: Intermolecular interactions driving solubility.

Safety Considerations

This compound may cause skin, eye, and respiratory irritation.[11][12] It is essential to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12] Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this or any other chemical.[11][12][13][14]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding its physicochemical properties and the principles governing solubility, researchers can make informed decisions regarding solvent selection for various applications. The detailed experimental protocol provides a reliable method for determining solubility, ensuring accurate and reproducible data for process development and formulation studies.

References

- EvitaChem. (n.d.). Buy this compound (EVT-299250).

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Quora. (2017). How can you determine the solubility of organic compounds?.

- Unknown. (2024). Solubility test for Organic Compounds.

- PubChem. (n.d.). This compound.

- Chemsrc. (2025). 3,5-Diisopropyl-4-Hydroxybenzoic Acid.

- PharmaCompass.com. (n.d.). 4-hydroxy-3,5-di(propan-2-yl)benzoic acid.

- National Institutes of Health. (2019). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES).

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- ResearchGate. (2025). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents.

- Unknown. (2023). Solubility of Organic Compounds.

- PharmaCompass.com. (n.d.). This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Natural Micron Pharm Tech. (n.d.). 3,5-Diisopropyl-4-Hydroxybenzoic Acid.

- PubMed. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation.

Sources

- 1. Buy this compound (EVT-299250) | 13423-73-9 [evitachem.com]

- 2. 3,5-Diisopropyl-4-Hydroxybenzoic Acid - Natural Micron Pharm Tech [nmpharmtech.com]

- 3. benchchem.com [benchchem.com]

- 4. 3,5-Diisopropyl-4-Hydroxybenzoic Acid | CAS#:13423-73-9 | Chemsrc [chemsrc.com]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. This compound | C13H18O3 | CID 25972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-hydroxy-3,5-di(propan-2-yl)benzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. chem.ws [chem.ws]

- 10. quora.com [quora.com]

- 11. aksci.com [aksci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. pfaltzandbauer.com [pfaltzandbauer.com]

A Comprehensive Spectroscopic Analysis of 4-Hydroxy-3,5-diisopropylbenzoic Acid: A Technical Guide for Researchers

Introduction

4-Hydroxy-3,5-diisopropylbenzoic acid is a substituted aromatic carboxylic acid of significant interest in synthetic organic chemistry and pharmaceutical development. Its structure, featuring a benzoic acid core with a hydroxyl group and two bulky isopropyl substituents, makes it a key intermediate in the synthesis of various compounds, most notably the intravenous anesthetic, propofol.[1][2][3] The purity and structural integrity of this intermediate are paramount for the quality and safety of the final active pharmaceutical ingredient.

This technical guide provides an in-depth analysis of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, the aim is to not only present the spectral data but also to provide insights into the experimental methodologies and the rationale behind the interpretation of the spectra. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling them to confidently identify and characterize this molecule.

Molecular Structure

The chemical structure of this compound is fundamental to understanding its spectroscopic properties. The molecule possesses a plane of symmetry that influences its NMR spectra.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. The chemical shift of each proton provides information about its local electronic environment.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as the acidic protons of the carboxylic acid and hydroxyl group are exchangeable and their signals can be broad or absent in protic solvents. DMSO-d₆ is often preferred for observing acidic protons.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup:

-

The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

-

The instrument is tuned and the magnetic field is shimmed to optimize resolution.

-

-

Data Acquisition:

-

A standard single-pulse experiment is typically sufficient.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, with 16 to 64 scans being common.

-

The spectral width should be set to encompass all expected proton signals (typically 0-15 ppm).

-

-

Data Processing:

-

The raw data (Free Induction Decay) is Fourier transformed.

-

The spectrum is phased and the baseline is corrected.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound.[4]

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~12.5 | Singlet (broad) | 1H |

| Phenolic Hydroxyl (-OH) | Variable (e.g., ~9.0) | Singlet (broad) | 1H |

| Aromatic (Ar-H) | ~7.5-7.8 | Singlet | 2H |

| Isopropyl Methine (-CH) | ~3.0-3.5 | Septet | 2H |

| Isopropyl Methyl (-CH₃) | ~1.2-1.4 | Doublet | 12H |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum is consistent with the symmetrical structure of this compound.

-

Carboxylic Acid Proton (-COOH): A highly deshielded proton, appearing as a broad singlet far downfield around 12.5 ppm.[4] Its broadness is due to hydrogen bonding and chemical exchange.

-

Phenolic Hydroxyl Proton (-OH): The chemical shift of this proton is variable and concentration-dependent, but it is expected to appear as a broad singlet.

-

Aromatic Protons (Ar-H): Due to the molecule's symmetry, the two aromatic protons are chemically equivalent and appear as a single signal, a singlet, in the range of 7.5-7.8 ppm.[4]

-

Isopropyl Protons (-CH(CH₃)₂): The two methine (-CH) protons are equivalent and appear as a septet around 3.0-3.5 ppm.[4] This splitting pattern arises from coupling with the six neighboring methyl protons. The twelve methyl (-CH₃) protons are also equivalent and appear as a doublet in the upfield region of 1.2-1.4 ppm, resulting from coupling with the single methine proton.[4] The 12H integration of this signal is a key indicator of the two isopropyl groups.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Due to the symmetry of this compound, the number of signals in the ¹³C NMR spectrum is less than the total number of carbon atoms.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

A more concentrated sample is required for ¹³C NMR compared to ¹H NMR. Weigh approximately 20-50 mg of the compound and dissolve it in 0.7 mL of a deuterated solvent as described for ¹H NMR.

-

-

Instrument Setup:

-

The experiment is performed on a broadband probe tuned to the ¹³C frequency.

-

Proton decoupling is typically applied to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Acquisition:

-

A standard single-pulse experiment with proton decoupling is used.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

The spectral width should cover the entire range of carbon chemical shifts (typically 0-200 ppm).

-

-

Data Processing:

-

Similar to ¹H NMR, the data is processed by Fourier transformation, phasing, and baseline correction.

-

Chemical shifts are referenced to the deuterated solvent signal or TMS.

-

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for this compound is presented in the table below.[4]

| Atom Type | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~170-175 |

| Quaternary Aromatic (Ar-C-OH) | ~155-160 |

| Quaternary Aromatic (Ar-C-COOH) | ~120-125 |

| Quaternary Aromatic (Ar-C-isopropyl) | ~135-140 |

| Aromatic (Ar-CH) | ~125-130 |

| Isopropyl Methine (-CH) | ~30-35 |

| Isopropyl Methyl (-CH₃) | ~20-25 |

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is expected to show 7 distinct signals, confirming the symmetrical nature of the molecule.

-

Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the 170-175 ppm region.[4]

-

Aromatic Carbons:

-

The carbon attached to the hydroxyl group (C-OH) is expected around 155-160 ppm.[4]

-

The carbon bearing the carboxylic acid group (C-COOH) is predicted to be in the 120-125 ppm range.[4]

-

The carbons attached to the isopropyl groups (C-isopropyl) are predicted to be around 135-140 ppm.[4]

-

The two equivalent aromatic methine carbons (Ar-CH) are expected to resonate between 125-130 ppm.[4]

-

-

Isopropyl Carbons:

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of the chemical bonds.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound onto the center of the ATR crystal.

-

Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over the mid-IR range (4000-400 cm⁻¹).

-

-

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The spectrum can be baseline corrected if necessary.

-

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show the following characteristic absorption bands.[4]

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500-3300 (very broad) | Stretching |

| O-H (Phenol) | Contributes to the 2500-3300 broad band | Stretching |

| C-H (Aromatic) | ~3000-3100 | Stretching |

| C-H (Aliphatic) | 2870-2960 | Stretching |

| C=O (Carboxylic Acid) | 1680-1710 | Stretching |

| C=C (Aromatic) | 1450-1600 | Stretching |

Interpretation of the IR Spectrum

-

O-H Stretching: A very broad and intense absorption band is expected in the 2500-3300 cm⁻¹ region.[4] This is a hallmark of a hydrogen-bonded carboxylic acid dimer. The O-H stretching of the phenolic group also contributes to this broadness.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the isopropyl groups will appear just below 3000 cm⁻¹ (e.g., 2960-2870 cm⁻¹).[4]

-

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid is expected in the range of 1680-1710 cm⁻¹.[4]

-

C=C Stretching: Aromatic C=C stretching vibrations will give rise to absorptions in the 1450-1600 cm⁻¹ region.[4]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers structural insights through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

-

Instrument Setup:

-

The choice of ionization technique is crucial. Electrospray ionization (ESI) is a soft ionization method suitable for observing the molecular ion, while electron ionization (EI) can provide more fragmentation information.

-

The mass analyzer (e.g., quadrupole, time-of-flight) is calibrated.

-

-

Data Acquisition:

-

The sample solution is introduced into the ion source.

-

The mass spectrum is recorded over a suitable mass-to-charge (m/z) range.

-

-

Data Processing:

-

The acquired data is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Experimental and Predicted Mass Spectrometry Data

The molecular formula of this compound is C₁₃H₁₈O₃, with a monoisotopic mass of 222.1256 Da.[4] An experimental mass spectrometry result from a chemical synthesis procedure shows a peak at m/z 223 (M+1), which corresponds to the protonated molecule [M+H]⁺.[4]

The following table presents predicted m/z values for common adducts.[4]

| Adduct / Fragment | Predicted m/z | Notes |

| [M]⁺ | 222.1256 | Molecular Ion |

| [M+H]⁺ | 223.1329 | Protonated Molecule |

| [M+Na]⁺ | 245.1148 | Sodium Adduct |

| [M-H₂O]⁺ | 204.1150 | Loss of water |

| [M-COOH]⁺ | 177.1279 | Loss of the carboxylic acid group |

| [M-C₃H₇]⁺ | 179.0708 | Loss of an isopropyl group |

Interpretation of the Mass Spectrum

-

Molecular Ion: The presence of the [M+H]⁺ peak at m/z 223 confirms the molecular weight of the compound.[4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

-

Fragmentation Pattern: Under electron ionization (EI), common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical, the loss of the entire carboxylic acid group, and fragmentation of the alkyl substituents. A prominent fragment would be expected from the loss of an isopropyl group (-C₃H₇), resulting in an [M-43]⁺ peak.[4]

Conclusion

The combination of NMR, IR, and MS spectroscopy provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework, confirming the presence and connectivity of the aromatic ring, isopropyl groups, carboxylic acid, and hydroxyl group. The symmetry of the molecule is clearly reflected in the number of unique signals in the NMR spectra. IR spectroscopy provides definitive evidence for the key functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight of the compound and offers insights into its fragmentation behavior.

This guide, by integrating predicted spectral data with established spectroscopic principles and detailed experimental protocols, serves as a robust resource for the identification and quality assessment of this compound in research and industrial settings. The presented methodologies and interpretations are grounded in the principles of scientific integrity and are designed to be self-validating when applied in a laboratory setting.

References

- PubChem. This compound. [Link]

- Pharmaffili

- Veeprho. Propofol EP Impurity N | CAS 13423-73-9. [Link]

- HTS Biopharma. Propofol EP Impurity N. [Link]

- PrepChem.com. Synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties and Solid-State Characteristics of 4-Hydroxy-3,5-diisopropylbenzoic Acid

This technical guide provides a comprehensive overview of 4-Hydroxy-3,5-diisopropylbenzoic Acid, a key intermediate in pharmaceutical synthesis. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available, this document synthesizes existing data on its synthesis, and physicochemical properties, and leverages the crystallographic analysis of its isomer, 2-Hydroxy-3,5-diisopropylbenzoic acid, to infer potential solid-state behaviors. This approach provides valuable insights for researchers, scientists, and drug development professionals working with this class of molecules.

Introduction and Molecular Structure

This compound, a substituted aromatic carboxylic acid and phenol, holds significance as a precursor in the synthesis of the intravenous anesthetic agent, Propofol (2,6-diisopropylphenol)[1]. Its molecular structure consists of a central benzene ring functionalized with a carboxylic acid group, a hydroxyl group, and two isopropyl groups at the 3 and 5 positions[2]. This substitution pattern, particularly the bulky isopropyl groups flanking the hydroxyl group, imparts specific steric and electronic properties that influence its reactivity and intermolecular interactions[1].

The molecular formula is C₁₃H₁₈O₃, with a molecular weight of 222.28 g/mol [3][4]. Key structural identifiers are provided in the table below.

| Identifier | Value |

| IUPAC Name | 4-hydroxy-3,5-di(propan-2-yl)benzoic acid[3][4] |

| CAS Number | 13423-73-9[1][2] |

| Molecular Formula | C₁₃H₁₈O₃[2][3][4][5] |

| Molecular Weight | 222.28 g/mol [1][2][3][4][5] |

| InChI Key | WYAZPCLFZZTVSP-UHFFFAOYSA-N[1][2][3][4] |

| Canonical SMILES | CC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)O[2][3][4] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main routes: Friedel-Crafts alkylation of p-hydroxybenzoic acid or carboxylation of 2,6-diisopropylphenol.

Friedel-Crafts Alkylation of p-Hydroxybenzoic Acid

This common method involves the di-isopropylation of p-hydroxybenzoic acid using an alkylating agent like isopropanol in the presence of a solid acid catalyst, such as sulfuric acid[2]. The reaction is typically conducted at elevated temperatures[2]. This synthetic pathway is advantageous as it can prevent the formation of undesired alkylation products at the para-position[1].

-

In a suitable reaction vessel, combine p-hydroxybenzoic acid and isopropanol.

-

Add a solid acid catalyst (e.g., sulfuric acid).

-

Heat the reaction mixture to 60-65°C with stirring[2].

-

Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (e.g., less than 5% remaining)[5].

-

Upon completion, filter off the solid acid catalyst.

-

Cool the filtrate to 5-10°C to induce crystallization.

-

Collect the crystals by filtration and dry them at 50-60°C.

Yields of up to 78% have been reported for this method[2][5].

Caption: Synthesis workflow for this compound via Friedel-Crafts alkylation.

Carboxylation of 2,6-diisopropylphenol

An alternative synthesis involves the carboxylation of 2,6-diisopropylphenol. In this process, sodium methoxide is added to a solution of 2,6-diisopropylphenol, and the mixture is treated with carbon dioxide at elevated temperatures[6].

-

Dissolve 2,6-diisopropylphenol in anhydrous N,N-dimethylacetamide.

-

Add sodium methoxide to the solution.

-

Pass carbon dioxide through the mixture.

-

Heat the mixture with stirring, slowly distilling off the solvent until the pot temperature reaches 180°C[6].

-

Continue stirring at 180°C for an additional 1.5 hours.

-

Cool the mixture and add water.

-

Wash with toluene and then acidify with concentrated hydrochloric acid to a pH of 3.

-

Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the final product[6].

Solid-State Characterization: Insights from an Isomer

As of the latest literature search, a single-crystal X-ray diffraction study for this compound has not been reported[1]. However, the crystal structure of its isomer, 2-Hydroxy-3,5-diisopropylbenzoic acid, has been determined, offering valuable insights into the potential solid-state behavior of the target molecule[1][7].

The study on 2-Hydroxy-3,5-diisopropylbenzoic acid revealed that it crystallizes in the triclinic space group P-1[1][7]. The asymmetric unit contains three independent molecules[1][7]. In the crystal structure, these molecules form hydrogen-bonded dimers. Two of the independent molecules form a dimer with each other, while the third molecule forms a centrosymmetric dimer with a symmetry-equivalent molecule[1][7]. This extensive hydrogen bonding is a key feature of the crystal packing[1].

It is highly probable that this compound also exhibits strong intermolecular hydrogen bonding in the solid state, primarily through its carboxylic acid and hydroxyl functional groups[1]. The carboxylic acid groups are likely to form dimers, a common motif in the crystal structures of carboxylic acids. The phenolic hydroxyl group can also participate in hydrogen bonding, either with other hydroxyl groups or with the carbonyl oxygen of the carboxylic acid.

Physicochemical and Spectroscopic Properties

This compound is typically a white crystalline solid with limited solubility in water but soluble in organic solvents[2].

| Property | Value | Source |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Boiling Point | 343.5 ± 42.0 °C at 760 mmHg | [2] |

| Flash Point | 175.7 ± 24.4 °C | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Freely Rotating Bonds | 3 | [2] |

Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a very broad absorption band between 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer[1]. The phenolic O-H stretch also contributes to this region. A strong, sharp band for the C=O stretching vibration of the carboxylic acid carbonyl group is anticipated around 1680-1710 cm⁻¹[1].

Mass Spectrometry (MS): The molecular weight of 222.28 g/mol corresponds to the molecular formula C₁₃H₁₈O₃[1]. In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its monoisotopic mass (222.1256 Da)[1].

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of this compound and for monitoring its synthesis[1]. A common method utilizes a C18 reversed-phase column with a mobile phase of 0.1% phosphoric acid in water and acetonitrile (70:30 v/v) and UV detection at 280 nm[1].

Chemical Reactivity and Applications

The primary application of this compound is as an intermediate in the synthesis of Propofol[1]. This involves the decarboxylation of the acid to yield 2,6-diisopropylphenol[1][2]. The electron-donating hydroxyl and isopropyl groups activate the aromatic ring towards electrophilic substitution, although the positions ortho to the hydroxyl group are sterically hindered by the isopropyl groups[1].

Caption: Decarboxylation of this compound to Propofol.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, a comprehensive understanding of its synthesis, physicochemical properties, and reactivity has been established. The crystallographic data of its isomer, 2-Hydroxy-3,5-diisopropylbenzoic acid, provides a strong predictive model for its solid-state behavior, suggesting that extensive hydrogen bonding plays a crucial role in its crystal packing. This technical guide consolidates the available information to serve as a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

References

- EvitaChem. (n.d.). This compound (EVT-299250).

- Benchchem. (n.d.). This compound | 13423-73-9.

- PubChem. (n.d.). This compound | C13H18O3 | CID 25972.

- Chemsrc. (n.d.). 3,5-Diisopropyl-4-Hydroxybenzoic Acid | CAS#:13423-73-9.

- ChemicalBook. (n.d.). 3,5-Diisopropyl-4-hydroxybenzoic acid synthesis.

- PrepChem.com. (n.d.). Synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid.

- PubChemLite. (n.d.). This compound (C13H18O3).

- PharmaCompass.com. (n.d.). This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- IndiaMART. (n.d.). 4- Hydroxy-3,5-Diisopropyl Benzoic Acid.

- Yathirajan, H. S., Narayana, B., Prathap, M., Bindya, S., & Bolte, M. (2006). 2-Hydroxy-3,5-diisopropylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4255–o4257.

- Google Patents. (2013). Process for preparing extra pure 2,6-diisopropyl phenol.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound (EVT-299250) | 13423-73-9 [evitachem.com]

- 3. This compound | C13H18O3 | CID 25972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. 3,5-Diisopropyl-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Antioxidant Properties of 4-Hydroxy-3,5-diisopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Structurally Unique Phenolic Acid

4-Hydroxy-3,5-diisopropylbenzoic acid, a substituted phenolic acid, presents a compelling case for investigation into its antioxidant capabilities. As a derivative of benzoic acid, it belongs to a class of compounds widely recognized for their role in mitigating oxidative stress.[1][2] Its unique structural configuration, featuring bulky diisopropyl groups flanking a hydroxyl moiety on a benzene ring, suggests a nuanced interaction with reactive oxygen species (ROS). This guide will provide a comprehensive technical overview of the theoretical and potential antioxidant properties of this compound, drawing upon established principles of structure-activity relationships and outlining the experimental methodologies required for its empirical validation.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C13H18O3 | [3] |

| Molecular Weight | 222.28 g/mol | [3] |

| Appearance | White to off-white powder | [3] |

| Synonyms | 3,5-Diisopropyl-4-hydroxybenzoic acid, 4-Hydroxy-3,5-bis(1-methylethyl)benzoic acid | [3] |

| CAS Number | 13423-73-9 | [3] |

Anticipated Antioxidant Mechanism of Action